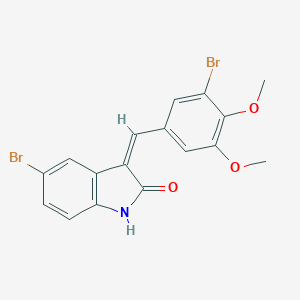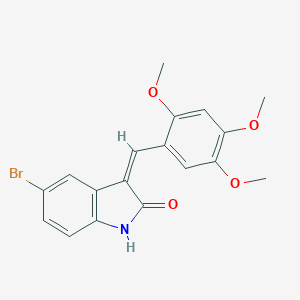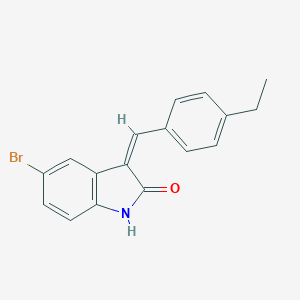![molecular formula C23H24N4O5S B307955 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307955.png)
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been the subject of scientific research due to its unique properties. This compound has been found to have potential applications in the field of medicinal chemistry due to its ability to interact with biological systems in a specific way.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. It also interacts with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include the inhibition of cell growth and proliferation, the reduction of inflammation, and the inhibition of bacterial growth. It also interacts with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its high purity, high yield, and specific interactions with biological systems. The limitations include the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
For research on 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include further investigation into its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. It may also be useful in the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Further research is also needed to optimize the synthesis method and to explore the potential of this compound in other areas of medicinal chemistry.
Conclusion:
In conclusion, 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a unique chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells and the interaction with neurotransmitters in the brain, which may contribute to its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to explore the potential of this compound in other areas of medicinal chemistry.
Synthesis Methods
The synthesis of 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-methylthiophene-2-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with propionic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
The 3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to have antitumor activity, anti-inflammatory activity, and antibacterial activity. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molecular Formula |
C23H24N4O5S |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-6-(3,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H24N4O5S/c1-6-18(28)27-15-10-8-7-9-14(15)19-21(24-23(33-5)26-25-19)32-22(27)13-11-16(29-2)20(31-4)17(12-13)30-3/h7-12,22H,6H2,1-5H3 |
InChI Key |
REJPWGLBEMWESM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307872.png)
![4-Methoxy-2-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307873.png)
![6-[5-(3-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307875.png)
![Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate](/img/structure/B307876.png)
![7-Acetyl-6-ethyl-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307877.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307878.png)

![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B307885.png)
![4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307886.png)
![N-[(Z)-3-[(2E)-2-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B307888.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307891.png)


![(3Z)-3-[4-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307894.png)